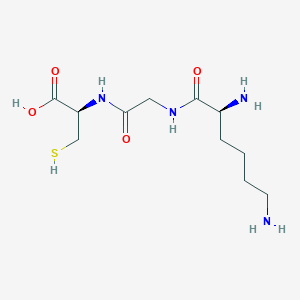
L-Lysylglycyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysylglycyl-L-cysteine is a tripeptide composed of three amino acids: lysine, glycine, and cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Lysylglycyl-L-cysteine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed, where the amino group of each amino acid is protected by an Fmoc group that can be removed under basic conditions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal amino acid (L-cysteine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods can be optimized for scalability and efficiency, often incorporating automated synthesizers and high-throughput purification techniques to meet the demands of commercial production.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions, forming amide bonds with carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used under mild conditions to oxidize the thiol group.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions are commonly used for reducing disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of amide-linked derivatives.
Aplicaciones Científicas De Investigación
L-Lysylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability, particularly the role of disulfide bonds.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative stress.
Industrial: Utilized in the development of peptide-based materials and as a building block for more complex peptide structures.
Mecanismo De Acción
The mechanism of action of L-Lysylglycyl-L-cysteine involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for maintaining the structural integrity of proteins and peptides. Additionally, the lysine and glycine residues contribute to the overall stability and solubility of the compound. The molecular targets and pathways involved include interactions with other thiol-containing molecules and participation in redox reactions.
Comparación Con Compuestos Similares
L-Lysylglycyl-L-cysteine can be compared with other similar compounds such as:
L-cysteine: A single amino acid with a thiol group, primarily involved in redox reactions and protein structure.
L-methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol group.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties and role in cellular detoxification.
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties compared to other sulfur-containing peptides.
Propiedades
Número CAS |
179034-18-5 |
|---|---|
Fórmula molecular |
C11H22N4O4S |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H22N4O4S/c12-4-2-1-3-7(13)10(17)14-5-9(16)15-8(6-20)11(18)19/h7-8,20H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
Clave InChI |
DKTNGXVSCZULPO-YUMQZZPRSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




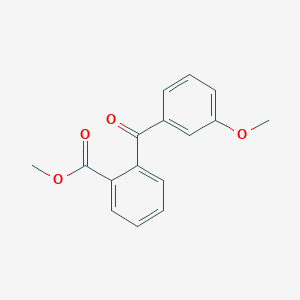
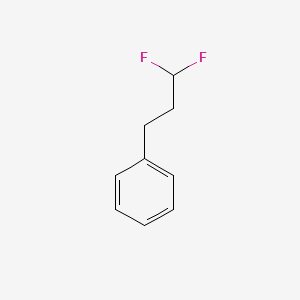
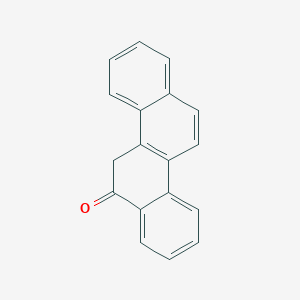

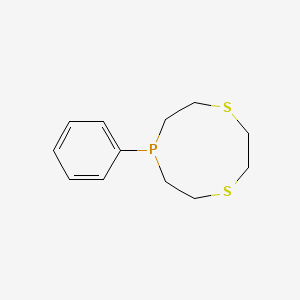

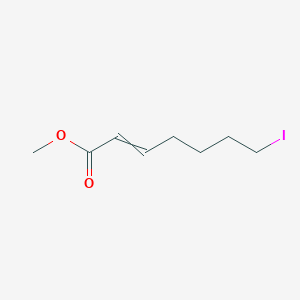
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
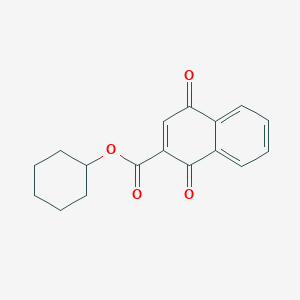
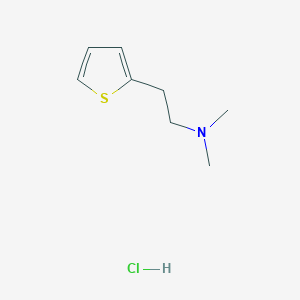
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
